4-[1,1'-Biphenyl]-4-YL-4-piperidinol
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Overview
Description
4-[1,1’-Biphenyl]-4-YL-4-piperidinol is an organic compound that features a biphenyl group attached to a piperidinol moiety
Scientific Research Applications
4-[1,1’-Biphenyl]-4-YL-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
Target of Action
Similar compounds such as telmisartan, an angiotensin ii receptor antagonist (arb), bind to the angiotensin ii type 1 (at1) receptors . This suggests that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might also target similar receptors or pathways.
Mode of Action
Arbs like telmisartan inhibit the action of angiotensin ii on vascular smooth muscle, leading to a reduction in arterial blood pressure . It’s plausible that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might have a similar mode of action.
Biochemical Pathways
It’s known that arbs like telmisartan can affect the renin-angiotensin system , suggesting that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might also influence similar pathways.
Result of Action
Similar compounds have shown antibacterial activities against antibiotic-resistant bacteria , suggesting that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might have similar effects.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1,1’-Biphenyl]-4-YL-4-piperidinol typically involves the coupling of a biphenyl derivative with a piperidinol precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated piperidinol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-[1,1’-Biphenyl]-4-YL-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a fully saturated piperidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 4-[1,1’-Biphenyl]-4-YL-4-piperidinone.
Reduction: Formation of 4-[1,1’-Biphenyl]-4-YL-piperidine.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Comparison with Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups on both benzene rings.
4-[1,1’-Biphenyl]-4-YL-piperidine: A reduced form of 4-[1,1’-Biphenyl]-4-YL-4-piperidinol.
Uniqueness: 4-[1,1’-Biphenyl]-4-YL-4-piperidinol is unique due to the presence of both a biphenyl group and a piperidinol moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-phenylphenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUFEAYWUYVNKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633520 |
Source
|
Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137884-47-0 |
Source
|
Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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